molecular formula C24H26N2O B5253486 N-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]-N-(4-METHOXYPHENETHYL)AMINE

N-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]-N-(4-METHOXYPHENETHYL)AMINE

Cat. No.: B5253486
M. Wt: 358.5 g/mol
InChI Key: NTZPICZOYUKDSO-UHFFFAOYSA-N
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Description

N-[(9-Ethyl-9H-carbazol-3-yl)methyl]-N-(4-methoxyphenethyl)amine is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in various chemical syntheses. This particular compound is characterized by the presence of an ethyl group at the 9th position of the carbazole ring and a methoxyphenethyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(9-Ethyl-9H-carbazol-3-yl)methyl]-N-(4-methoxyphenethyl)amine typically involves the following steps:

    Starting Materials: The synthesis begins with 9-ethyl-9H-carbazole and 4-methoxyphenethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The 9-ethyl-9H-carbazole is first deprotonated using the base, followed by the addition of 4-methoxyphenethylamine. The reaction mixture is then stirred at an elevated temperature (typically around 80-100°C) for several hours to ensure complete conversion.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the increased volume of starting materials and solvents.

    Automated Systems: Automated systems are employed to control reaction parameters such as temperature, pressure, and stirring rate.

    Continuous Flow Processes: Continuous flow processes may be utilized to enhance efficiency and yield.

    Purification: Industrial purification methods include large-scale chromatography and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(9-Ethyl-9H-carbazol-3-yl)methyl]-N-(4-methoxyphenethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carbazole derivatives with oxidized functional groups.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogenation reactions.

Major Products

    Oxidation: Formation of carbazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced carbazole derivatives.

    Substitution: Formation of substituted carbazole derivatives with various functional groups.

Scientific Research Applications

N-[(9-Ethyl-9H-carbazol-3-yl)methyl]-N-(4-methoxyphenethyl)amine has several scientific research applications:

    Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transporting properties.

    Pharmaceuticals: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer and antimicrobial activities.

    Chemical Synthesis: Serves as an intermediate in the synthesis of other complex organic molecules.

    Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-[(9-Ethyl-9H-carbazol-3-yl)methyl]-N-(4-methoxyphenethyl)amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-9-ethylcarbazole: A structurally similar compound with an amino group at the 3rd position of the carbazole ring.

    9-Ethyl-9H-carbazole-3-carbaldehyde: Another derivative with an aldehyde group at the 3rd position.

    N-(4-Methoxyphenethyl)carbazole: A compound with a similar methoxyphenethyl group but lacking the ethyl substitution at the 9th position.

Uniqueness

N-[(9-Ethyl-9H-carbazol-3-yl)methyl]-N-(4-methoxyphenethyl)amine is unique due to the combination of its ethyl and methoxyphenethyl substituents, which confer distinct electronic and steric properties. These properties make it particularly suitable for applications in organic electronics and pharmaceuticals.

Properties

IUPAC Name

N-[(9-ethylcarbazol-3-yl)methyl]-2-(4-methoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O/c1-3-26-23-7-5-4-6-21(23)22-16-19(10-13-24(22)26)17-25-15-14-18-8-11-20(27-2)12-9-18/h4-13,16,25H,3,14-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZPICZOYUKDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNCCC3=CC=C(C=C3)OC)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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